molecular formula C20H25N3O4S B2499143 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899997-00-3

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide

Cat. No. B2499143
CAS RN: 899997-00-3
M. Wt: 403.5
InChI Key: DLZFKKHSLZHFRC-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine” is a related compound with a similar structure .


Molecular Structure Analysis

The Inchi Code for “2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine” is 1S/C13H21N3O/c1-17-13-5-3-2-4-12 (13)16-10-8-15 (7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 .

Mechanism of Action

The compound “N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide” is a high-affinity and selective dopamine D4 receptor ligand . This suggests that “N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide” might also interact with dopamine receptors, but this is purely speculative.

Future Directions

The compound “2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole” and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that “N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide” and similar compounds might also have potential therapeutic applications.

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZFKKHSLZHFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide

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